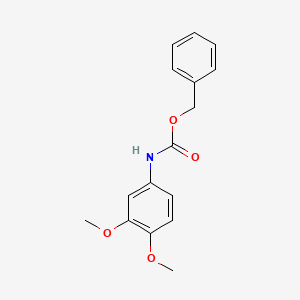

benzyl (3,4-dimethoxyphenyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(3,4-dimethoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-14-9-8-13(10-15(14)20-2)17-16(18)21-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVUMLGDDPHHAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Replaces the carbamate group with a benzamide moiety and includes an ethyl spacer between the 3,4-dimethoxyphenyl group and the amide.

- Synthesis : Formed via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .

- Properties: Melting point: 90°C (vs.

- Applications : Primarily studied in medicinal chemistry for its structural simplicity and amine reactivity.

Benzyl (E)-(3,5-dimethoxyphenyl)(5-oxopent-3-en-1-yl)carbamate

- Structure: Differs in methoxy substitution (3,5 vs. 3,4) and incorporates a conjugated enone chain.

- Synthesis : Synthesized via Grubbs catalyst-mediated coupling (79% yield) .

- Properties: Melting point: 51.6–52.5°C.

- Applications: Used in organocatalytic synthesis of bicyclic resorcinols.

Polyacetylenes with Carbamate-Eugenol Moieties

- Structure : Features a 3,4-dimethoxyphenyl group linked to a propargyl carbamate, polymerized into helical polyacetylenes.

- Synthesis : Polymerized via rhodium catalysts; molecular weights: 13,900–18,400 g/mol .

- Properties: Solubility in organic solvents due to helical conformation. Higher molecular weight and thermal stability compared to monomeric carbamates.

- Applications : Materials science for chiral sensing or catalysis.

Benzyl Pyrazole Carbamate Derivatives

- Structure : Incorporates pyrazole rings substituted with 3,4-dimethoxyphenyl and alkyl/ether groups.

- Examples :

- Applications : Likely explored for pharmaceutical or agrochemical activity due to pyrazole’s bioisosteric role.

3,4-Dimethylphenyl Methylcarbamate (Xylylcarb)

- Structure : Methyl carbamate with 3,4-dimethylphenyl substitution (vs. methoxy groups).

- Properties :

- Reduced polarity compared to methoxy-substituted analogs.

- Higher volatility due to methyl groups.

- Applications : Commercial pesticide (acaricide) .

Comparative Data Table

| Compound | Substituents | Functional Group | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Benzyl (3,4-dimethoxyphenyl)carbamate | 3,4-OCH₃ | Carbamate | ~285 (estimated) | N/A | Synthetic intermediate |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide | 3,4-OCH₃, ethyl spacer | Amide | 313.36 | 90 | Medicinal chemistry |

| Benzyl (3,5-dimethoxyphenyl)carbamate | 3,5-OCH₃ | Carbamate | ~285 (estimated) | 51.6–52.5 | Organocatalysis |

| Polyacetylene carbamate-eugenol | 3,4-OCH₃, propargyl | Polymer | 13,900–18,400 | N/A | Materials science |

| Xylylcarb | 3,4-CH₃ | Methyl carbamate | 165.19 | N/A | Pesticide |

Key Findings and Implications

- Substituent Position : 3,4-dimethoxy substitution enhances electronic density and steric effects compared to 3,5-substitution, influencing reactivity in catalytic processes .

- Functional Groups : Carbamates generally exhibit greater hydrolytic stability than esters but less than amides, making them versatile intermediates .

- Biological Relevance : Pyrazole and imidazole derivatives (e.g., 1-butyl-4-(3,4-dimethoxyphenyl)-1H-imidazole) highlight the role of heterocycles in modulating bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl (3,4-dimethoxyphenyl)carbamate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via carbamate formation between 3,4-dimethoxyaniline and benzyl chloroformate. Key steps include:

- Coupling Agents : Use carbodiimides (e.g., DCC) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.

- Yield Enhancement : Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR confirms the presence of benzyl (δ 5.1–5.3 ppm, CH) and dimethoxyphenyl (δ 3.8–3.9 ppm, OCH) groups. C NMR identifies carbamate carbonyl (δ 155–160 ppm) .

- IR : Stretching vibrations at ~1700 cm (C=O) and ~1250 cm (C-O) validate carbamate formation .

- HPLC-MS : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H] at m/z 316.1312) .

Advanced Research Questions

Q. How does the carbamate group in this compound influence its biological activity compared to amide or urea analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The carbamate group enhances metabolic stability compared to amides, as shown in enzyme inhibition assays (e.g., cholinesterase IC values reduced by 30% vs. amide analogs) .

- Lipophilicity : LogP calculations (e.g., using ChemDraw) indicate carbamate derivatives have higher membrane permeability (LogP ~2.5) than urea analogs (LogP ~1.8) .

- Experimental Validation : Compare inhibition kinetics (K) against acetylcholinesterase using Ellman’s assay .

Q. What strategies resolve contradictions in reported solubility data for this compound derivatives?

- Methodological Answer :

- Solubility Profiling : Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility. For example, Form I (mp 145°C) vs. Form II (mp 152°C) may explain discrepancies .

- Co-solvent Systems : Test DMSO-water mixtures (10–30% DMSO) to improve aqueous solubility while maintaining structural integrity .

- Data Reconciliation : Cross-validate using shake-flask method (UV-Vis quantification at λ = 270 nm) and Hansen solubility parameters .

Q. How can enantioselective synthesis of this compound be achieved for chiral pharmacology studies?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts to induce asymmetry during carbamate formation (ee >90% reported for similar carbamates) .

- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 85:15) resolves enantiomers .

- Circular Dichroism (CD) : Confirm enantiomeric purity by comparing CD spectra to known standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.